

# A Comparative Guide to Small Molecule Inhibitors of ADAM17

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | JG26      |           |  |  |  |
| Cat. No.:            | B10779992 | Get Quote |  |  |  |

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of alternative small molecule inhibitors for A Disintegrin and Metalloproteinase 17 (ADAM17), a key therapeutic target in inflammation and cancer. This document outlines the performance of several inhibitors, supported by experimental data, to aid in the selection of suitable compounds for research and development.

ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase responsible for the ectodomain shedding of a wide array of cell surface proteins.[1][2][3][4][5] These substrates include tumor necrosis factor-α (TNF-α), epidermal growth factor receptor (EGFR) ligands, and interleukin-6 receptor (IL-6R), implicating ADAM17 in the progression of various diseases.[5][6][7] Consequently, the development of potent and selective ADAM17 inhibitors is a significant focus of pharmaceutical research.[1][2] [5][8][9]

This guide focuses on a selection of small molecule inhibitors and compares their activity and selectivity, providing a valuable resource for advancing the study of ADAM17-mediated pathologies.

### **Comparative Analysis of ADAM17 Inhibitors**

The following tables summarize the quantitative data for a selection of small molecule inhibitors targeting ADAM17. The data has been compiled from various scientific sources to provide a comparative overview of their potency and selectivity.



Table 1: In Vitro Potency of ADAM17 Inhibitors

| Compound                | Target               | IC50 (nM)                | Reference |
|-------------------------|----------------------|--------------------------|-----------|
| JG26                    | ADAM17               | 1.9                      | [10]      |
| ADAM8                   | 12                   | [10]                     |           |
| ADAM10                  | 150                  | [10]                     |           |
| MMP-12                  | 9.4                  | [10]                     | _         |
| KP-457                  | ADAM17               | 11.1                     | [10]      |
| GW280264X               | ADAM17               | 8.0                      | [10]      |
| ADAM10                  | 11.5                 | [10]                     |           |
| INCB3619                | ADAM17               | 14                       | [10]      |
| ADAM10                  | 22                   | [10]                     |           |
| Aderbasib<br>(INCB7839) | ADAM17 & ADAM10      | Low nanomolar            | [10][11]  |
| BMS-561392              | ADAM17 (TACE)        | Potent inhibitor         | [2][10]   |
| TAPI-1                  | ADAM17 (TACE) & MMPs | -                        | [10]      |
| TMI-1                   | ADAM17 (TACE)        | 8.4                      | [10]      |
| Pratastat               | ADAM17               | -                        | [1]       |
| Terfenadine             | ADAM17               | -                        | [1]       |
| ZLDI-8                  | ADAM17               | -                        | [1]       |
| Compound 2b             | ADAM17               | High inhibitory activity | [1]       |

Table 2: Selectivity Profile of Selected ADAM17 Inhibitors



| Compound                | ADAM10 IC50<br>(nM) | MMPs IC50<br>(nM)                                                                                     | Notes on<br>Selectivity                                             | Reference |
|-------------------------|---------------------|-------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|-----------|
| JG26                    | 150                 | MMP-12: 9.4                                                                                           | Selective for ADAM17 and MMP-12 over ADAM10.                        | [10]      |
| KP-457                  | 748                 | MMP2: 717,<br>MMP3: 9760,<br>MMP8: 2200,<br>MMP9: 5410,<br>MMP13: 930,<br>MMP14: 2140,<br>MMP17: 7100 | Higher selectivity for ADAM17 over other MMPs and ADAM10.           | [10]      |
| GW280264X               | 11.5                | -                                                                                                     | Mixed ADAM10/ADAM1 7 inhibitor.                                     | [10]      |
| INCB3619                | 22                  | -                                                                                                     | Selective ADAM10/ADAM1 7 inhibitor.                                 | [10]      |
| Aderbasib<br>(INCB7839) | Low nanomolar       | -                                                                                                     | Potent inhibitor of both ADAM10 and ADAM17.                         | [10][11]  |
| TAPI-1                  | -                   | Broad MMP<br>inhibitor                                                                                | Non-selective,<br>also inhibits<br>other<br>metalloproteinas<br>es. | [10]      |
| TMI-1                   | -                   | Inhibits various                                                                                      | -                                                                   | [10]      |

# **Experimental Protocols**



The following are detailed methodologies for key experiments commonly used to characterize ADAM17 inhibitors.

## **In Vitro ADAM17 Activity Assay**

This protocol is designed to measure the enzymatic activity of ADAM17 in the presence of potential inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ADAM17.

#### Materials:

- Recombinant human ADAM17 enzyme
- Fluorogenic peptide substrate specific for ADAM17 (e.g., based on the cleavage site of TNF-  $\alpha$ )
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
- · Test compounds dissolved in DMSO
- 96-well black microplates
- Fluorometer

#### Procedure:

- Prepare a serial dilution of the test compound in DMSO.
- In a 96-well plate, add the assay buffer.
- Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Add the recombinant ADAM17 enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
- Initiate the reaction by adding the fluorogenic peptide substrate to all wells.



- Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 420 nm emission) every minute for 30-60 minutes at 37°C.
- Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

# **Cell-Based Shedding Assay**

This assay measures the ability of an inhibitor to block ADAM17-mediated shedding of a substrate from the cell surface.

Objective: To evaluate the cellular efficacy of an ADAM17 inhibitor.

#### Materials:

- A cell line that expresses a known ADAM17 substrate (e.g., HEK293 cells overexpressing alkaline phosphatase-tagged TGF-α).
- Cell culture medium and supplements.
- Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding.[12][13][14]
- Test compounds dissolved in DMSO.
- 96-well cell culture plates.
- Reagents for detecting the shed substrate (e.g., p-nitrophenyl phosphate for alkaline phosphatase).
- Spectrophotometer.

#### Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Replace the medium with serum-free medium containing the test compound at various concentrations and incubate for 1-2 hours.



- Stimulate shedding by adding PMA to the wells and incubate for a defined period (e.g., 1-2 hours).
- Collect the cell culture supernatant.
- Quantify the amount of the shed substrate in the supernatant using an appropriate detection method. For alkaline phosphatase-tagged substrates, add p-nitrophenyl phosphate and measure the absorbance at 405 nm.
- Determine the cell viability in the corresponding wells using an assay like MTT or PrestoBlue to account for any cytotoxic effects of the compounds.
- Calculate the percentage of inhibition of shedding for each compound concentration relative to the stimulated control and determine the IC50 value.

## **Visualizations**

The following diagrams illustrate key signaling pathways involving ADAM17 and a typical experimental workflow for inhibitor screening.





Click to download full resolution via product page

Caption: ADAM17-mediated shedding and downstream signaling pathways.



Click to download full resolution via product page

Caption: A typical workflow for screening and identifying ADAM17 inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Novel structured ADAM17 small-molecule inhibitor represses ADAM17/Notch pathway activation and the NSCLC cells' resistance to anti-tumour drugs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ADAM17 Wikipedia [en.wikipedia.org]
- 4. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution -PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. What are ADAM17 inhibitors and how do they work? [synapse.patsnap.com]
- 9. [PDF] Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation | Semantic Scholar [semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TACE/ADAM-17 enzymatic activity is increased in response to cellular stimulation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Small Molecule Inhibitors of ADAM17]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10779992#alternative-small-molecule-inhibitors-to-jg26-for-adam17]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com